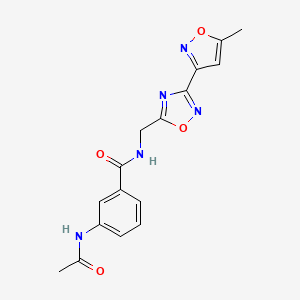

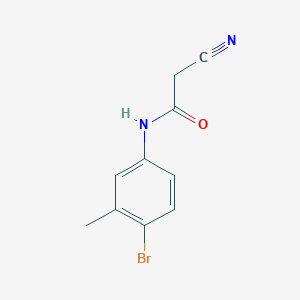

3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as AMOB, is a chemical compound that has been synthesized for various scientific research applications. AMOB has been found to possess several biochemical and physiological effects that make it a promising candidate for further study.

Scientific Research Applications

Synthesis and Chemical Properties

Cyclic Transformation

A study described the synthesis of 1,3,5-triazine-2,4,6-trione derivatives from 1,3,4-oxadiazol-2(3H)-one derivatives, a process relevant to the synthesis of 3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. This transformation is significant for generating novel compounds with potential applications in various fields (Chau, Malanda, & Milcent, 1997).

Polymer Synthesis

Aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized. These polymers exhibit good thermal stability and solubility, making them suitable for thin flexible film applications. This research demonstrates the utility of 1,3,4-oxadiazole derivatives in polymer chemistry (Sava et al., 2003).

NMR Studies

A novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was studied using NMR techniques. The structural determination and isomer analysis are crucial for understanding the chemical behavior of similar compounds (Li Ying-jun, 2012).

Applications in Material Science

Fluorescent Polymers

Aromatic polyamides with pendent acetoxybenzamide groups, incorporating 1,3,4-oxadiazole or benzonitrile units, have been found to exhibit fluorescence. This property can be leveraged in material science for creating luminescent materials (Sava et al., 2003).

Thermal Reactions for Material Synthesis

The thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime, which may involve similar chemical groups, leads to the formation of 3,5-diphenyl-1,2,4-oxadiazole. Understanding these reactions can inform the synthesis of new materials with specific thermal properties (Ooi & Wilson, 1981).

Applications in Drug Design and Biomedical Research

Anticancer Research

Synthesized oxadiazole derivatives have been evaluated for anticancer activity. This indicates the potential role of compounds with 1,3,4-oxadiazole units, similar to those in 3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, in the development of new anticancer drugs (Salahuddin et al., 2014).

Melatonin Receptor Pharmacology

New melatonin-based compounds, with structures including 1,3,4-oxadiazole, have been studied for their effect on melatonin receptors and neural stem cell differentiation. This suggests potential biomedical applications of compounds with similar structures (de la Fuente Revenga et al., 2015).

Anticonvulsant Properties

Compounds such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have been investigated for anticonvulsant activities. This indicates the possibility of similar compounds, like 3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, in neurological applications (Camerman et al., 2005).

properties

IUPAC Name |

3-acetamido-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-9-6-13(20-24-9)15-19-14(25-21-15)8-17-16(23)11-4-3-5-12(7-11)18-10(2)22/h3-7H,8H2,1-2H3,(H,17,23)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWQLJSQLCYJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)

![3-(3,4-dimethoxyphenethyl)-6-morpholino-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2681969.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2681970.png)

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2681973.png)

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681976.png)

![2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2681978.png)

![Methyl 2-[[(E)-3-(4-chlorophenyl)-2-methylprop-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2681981.png)

![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2681982.png)